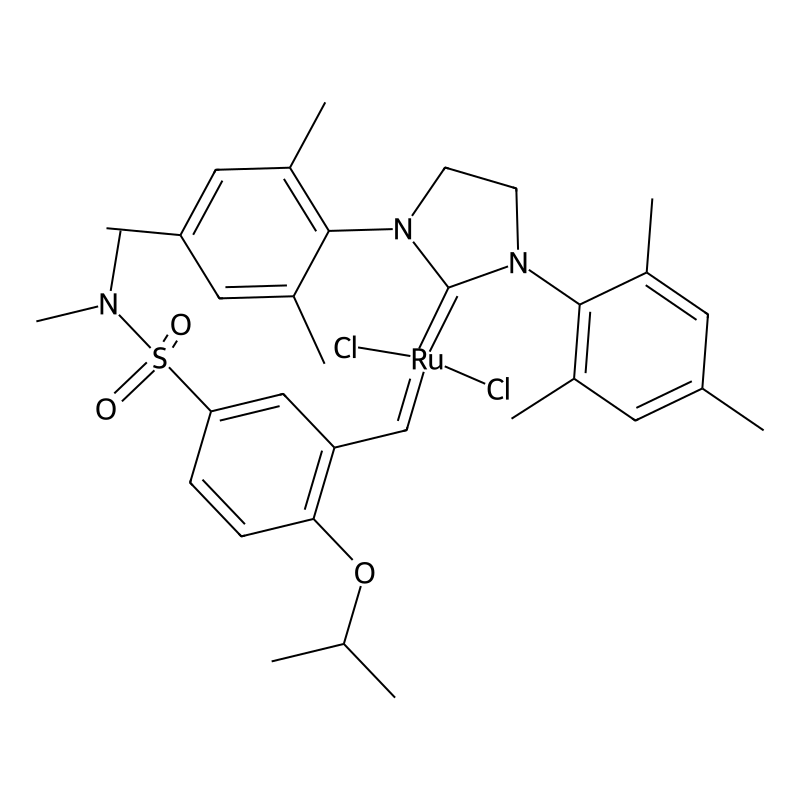Zhan Catalyst-1B

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Zhan Catalyst-1B, 96%, is a ruthenium-based organometallic complex belonging to a class of catalysts known as ruthenium alkylidene catalysts. These catalysts are known for their ability to promote olefin metathesis reactions. Olefin metathesis is a powerful tool in organic synthesis for forming new carbon-carbon double bonds by rearranging existing ones within or between olefins (organic compounds containing a carbon-carbon double bond). ()
Here are some specific areas of scientific research where Zhan Catalyst-1B, 96% is being explored:
Synthesis of complex molecules
Due to its high efficiency and selectivity, Zhan Catalyst-1B, 96% is valuable for the synthesis of complex organic molecules, including pharmaceuticals, natural products, and advanced materials. Researchers have successfully employed it in the synthesis of various ring-containing structures, such as cyclic peptides and macrocyclic lactones.
Development of new catalysts
Zhan Catalyst-1B, 96% serves as a benchmark for the development of new and improved ruthenium-based catalysts for olefin metathesis. By understanding the structure-activity relationship of Zhan Catalyst-1B, researchers can design new catalysts with enhanced activity, selectivity, and functional group tolerance.
Mechanistic studies
Zhan Catalyst-1B, 96% is a well-defined catalyst system, making it a valuable tool for mechanistic studies of olefin metathesis reactions. By investigating the reaction pathway and factors influencing catalyst activity, researchers can gain a deeper understanding of this important catalytic process. []
- The research applications mentioned above are just a few examples, and Zhan Catalyst-1B, 96% may be explored in other scientific research areas as well.
- Due to the potentially hazardous nature of Zhan Catalyst-1B, 96%, it is important to handle it with proper safety precautions in a laboratory setting.
Zhan Catalyst-1B is a ruthenium-based organometallic complex primarily utilized in olefin metathesis reactions. This catalyst is distinguished by its unique structure, featuring functionally substituted alkoxybenzylidene carbene ligands. Specifically, Zhan Catalyst-1B incorporates a dimethylsulfonamide moiety attached to the aryl ring, enhancing its catalytic properties. Its design is inspired by the Hoveyda-Grubbs catalysts but includes additional electron-withdrawing groups that improve its reactivity and stability in various environments, including air and aqueous media .
Zhan Catalyst-1B is particularly effective in several types of olefin metathesis reactions, including:
- Ring-Closing Metathesis: It facilitates the formation of cyclic compounds from linear precursors.
- Ring-Opening Metathesis Polymerization: The catalyst is used for polymerizing cycloolefins, leading to materials with specific properties.
- Cross-Metathesis: It allows the exchange of alkyl groups between different olefins, which is crucial in synthetic organic chemistry .
The catalyst's ability to operate at lower concentrations compared to other similar catalysts makes it an attractive option for various synthetic applications .
The synthesis of Zhan Catalyst-1B involves several key steps:
- Preparation of Pre-complex: The initial complex is formed by treating ruthenium dichloride with specific ligands.
- Ligand Formation: The isopropoxystyrene ligand is synthesized through ortho-vinylation of phenol using stannylacetylene as a vinylating agent.
- Coupling Reaction: This ligand is then coupled with the pre-complex under controlled conditions to yield Zhan Catalyst-1B.
- Purification: The final product can be purified through precipitation or filtration methods .
Zhan Catalyst-1B finds applications across various fields:
- Materials Science: Used in creating polymers with tailored properties through ring-opening metathesis polymerization.
- Pharmaceutical Chemistry: Facilitates the synthesis of complex molecules in drug development processes, particularly through macrocyclization techniques.
- Organic Synthesis: Employed in synthesizing fine chemicals and intermediates due to its high selectivity and efficiency .
Interaction studies involving Zhan Catalyst-1B have focused on its reactivity and selectivity in olefin metathesis reactions. The presence of electron-withdrawing groups has been shown to enhance the initiation rates compared to other catalysts. This characteristic allows for better control over reaction conditions and outcomes, making it a valuable tool in synthetic organic chemistry .
Zhan Catalyst-1B can be compared with several other metathesis catalysts, particularly those within the Hoveyda-Grubbs family and related complexes. The following table highlights key similarities and differences:
| Compound | Structure Features | Unique Aspects |
|---|---|---|
| Zhan Catalyst-1B | Ruthenium complex with sulfonamide | Enhanced initiation rates due to electron-withdrawing groups |
| Hoveyda-Grubbs Catalyst | Ruthenium complex without sulfonamide | Standard performance in olefin metathesis |
| Grela's Catalyst | Nitro-substituted ruthenium complex | High reactivity but less stability than Zhan 1B |
| Second Generation Grubbs | Phenyl and vinyl substituted ligands | More commonly used but less selective than Zhan 1B |
Zhan Catalyst-1B stands out due to its unique structural modifications that enhance both stability and reactivity, making it suitable for a broader range of applications compared to traditional catalysts .








